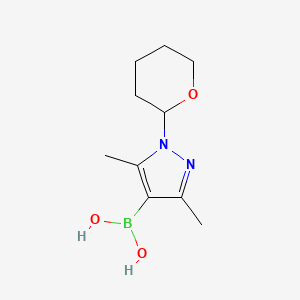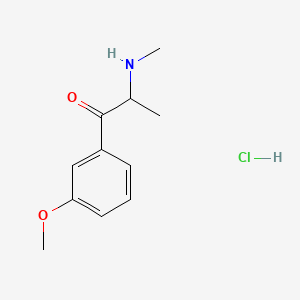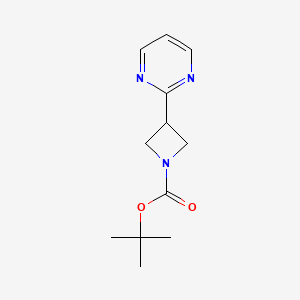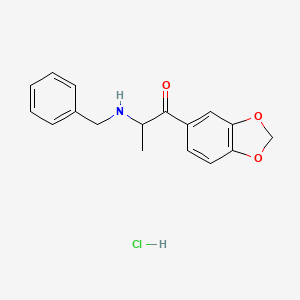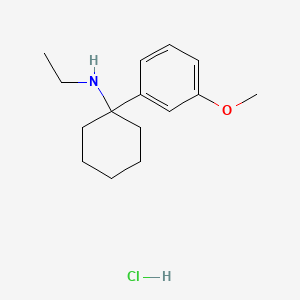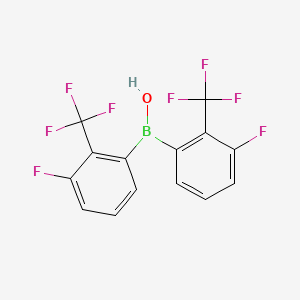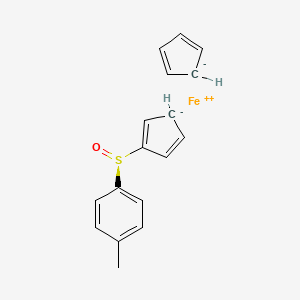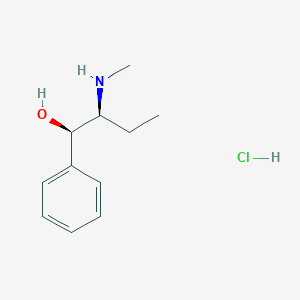
5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is a chemical compound with the CAS Number: 1365271-96-0. Its molecular formula is C13H13BrF2N2 and it has a molecular weight of 315.16 . The compound is typically used for research and development .
Molecular Structure Analysis
The InChI code for “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is 1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Bioactivity
The compound "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" and its derivatives have been explored in various synthetic pathways and evaluated for their bioactivity across different studies. One such exploration involved the synthesis and characterization of compounds starting from 7-aza-5-bromobenzimidazole, examining their effects on human cervix adenocarcinoma cells. These novel compounds were found to be non-cytotoxic, indicating a potential for further exploration in medical research without harmful effects on healthy cells (Oluwafemi, 2020).
Anticancer Evaluation
The anticancer properties of derivatives of "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" have been a subject of study, particularly in the synthesis of novel compounds aimed at evaluating their antitumor activity. For instance, 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives showed promise, with one derivative demonstrating selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).
Antimicrobial and Anti-tubercular Activity
A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles has been synthesized and screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis and their antibacterial activity against various bacterial strains. Some compounds demonstrated higher anti-tubercular activity and were effective as lead molecules with excellent activities against a panel of microorganisms (Shingalapur et al., 2009).
Analgesic and Anti-inflammatory Activities
The synthesis of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde led to the discovery of compounds exhibiting excellent anti-inflammatory and analgesic activities. Certain derivatives outperformed the standard reference, indomethacin, in anti-inflammatory activity, and showed comparable analgesic activity to the standard drug diclofenac sodium (Chamakuri et al., 2016).
Antimicrobial Activity of Amino Acids and Sulfamoyl Derivatives
Compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl analogues were constructed and evaluated for their antimicrobial activities. These compounds showed significant effectiveness against various bacterial and fungal strains, underscoring the versatility of benzimidazole derivatives in antimicrobial research (Abd El-Meguid, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1-cyclohexyl-6,7-difluorobenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLRBWANURFFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742867 |
Source


|
| Record name | 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-96-0 |
Source


|
| Record name | 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

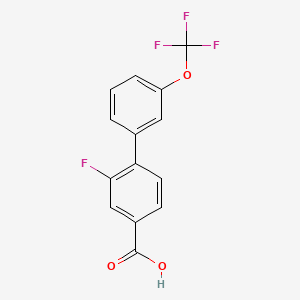

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)
